molecular formula C11H7ClN2O4 B5847662 N-(4-chlorophenyl)-5-nitro-2-furamide

N-(4-chlorophenyl)-5-nitro-2-furamide

Cat. No. B5847662
M. Wt: 266.64 g/mol
InChI Key: JDBZJNUHQINERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-5-nitro-2-furamide, commonly referred to as Furazolidone, is a synthetic nitrofuran derivative that has been used extensively as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used in various medical and veterinary applications.

Mechanism of Action

Furazolidone works by inhibiting the activity of bacterial and protozoal enzymes that are essential for their survival. Specifically, it inhibits the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters, which can cause a range of physiological and biochemical effects.
Biochemical and Physiological Effects
Furazolidone has been shown to have a range of biochemical and physiological effects. It can cause an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood and behavior. Furazolidone has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective way of producing large quantities for research purposes. Furazolidone has also been extensively studied, and its mechanism of action is well understood. However, Furazolidone has some limitations, including its potential toxicity and the fact that it can interact with other drugs, making it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Furazolidone. One area of interest is in the development of new derivatives that have improved antibacterial and antiprotozoal properties. Another area of interest is in the use of Furazolidone as a potential treatment for neurological disorders, such as depression and anxiety, due to its ability to increase the levels of neurotransmitters in the brain. Additionally, research is needed to better understand the potential side effects and toxicity of Furazolidone, particularly when used in combination with other drugs.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran derivative that has been extensively studied for its antibacterial and antiprotozoal properties. Its mechanism of action is well understood, and it has been used in various medical and veterinary applications. While Furazolidone has several advantages for use in lab experiments, it also has some limitations, and further research is needed to better understand its potential side effects and toxicity.

Synthesis Methods

Furazolidone is synthesized by the reaction of 4-chloronitrobenzene with furfurylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the final compound, Furazolidone. This synthesis method is relatively simple and straightforward, making it a cost-effective way of producing Furazolidone in large quantities.

Scientific Research Applications

Furazolidone has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against various bacterial infections, including those caused by Salmonella, Shigella, and Escherichia coli. Furazolidone has also been used to treat protozoal infections, such as giardiasis and trichomoniasis.

properties

IUPAC Name

N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZJNUHQINERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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